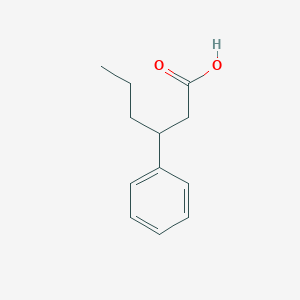

3-Phenylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylhexanoic acid is an organic compound with the molecular formula C12H16O2. It is a carboxylic acid with a phenyl group attached to the third carbon of a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylhexanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C6H11COClAlCl3C6H5C6H11COOH

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Phenylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

3-Phenylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The phenyl group allows it to interact with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylhexanoic acid

- 4-Phenylhexanoic acid

- Phenylpropanoic acid

Uniqueness

3-Phenylhexanoic acid is unique due to the position of the phenyl group on the third carbon of the hexanoic acid chain. This specific positioning influences its chemical reactivity and interactions, making it distinct from other phenyl-substituted hexanoic acids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenylhexanoic acid, and how can purity be validated?

A robust synthesis of this compound typically involves Friedel-Crafts alkylation followed by oxidation or carboxylation. For reproducibility, detailed protocols must include catalyst selection (e.g., Lewis acids for alkylation), solvent systems, and reaction temperatures. Purity validation requires chromatographic methods (HPLC or GC-MS) and spectroscopic confirmation (¹H/¹³C NMR, IR) . For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to confirm molecular identity .

Q. How can this compound be quantified in biological matrices?

Quantification often employs stable isotope dilution assays coupled with GC-MS or LC-MS/MS. For example, derivatization with pentafluorobenzyl bromide enhances detection sensitivity in fatty acid analysis . Method validation should include calibration curves, recovery rates, and limits of detection (LOD), as outlined in analytical chemistry guidelines .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include logP (lipophilicity), pKa (acid dissociation constant), and solubility in polar/nonpolar solvents. Computational tools like ACD/Labs or experimental titrations can determine pKa. Solubility studies should use standardized buffers (e.g., PBS, DMSO) to inform solvent choices for in vitro assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) in this compound derivatives affect biological activity?

Enantiomeric synthesis using chiral catalysts (e.g., BINAP-metal complexes) and activity assays (e.g., enzyme inhibition) are required to resolve stereospecific effects. For instance, (R)-enantiomers may exhibit higher binding affinity in enzyme-substrate interactions, as seen in analogous hydroxy fatty acid studies . Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms configurations .

Q. What experimental strategies address contradictory data in metabolic pathway studies involving this compound?

Contradictions in metabolic flux (e.g., β-oxidation vs. ω-oxidation) require multi-omics approaches:

- Isotope tracing with ¹³C-labeled this compound to track carbon flow.

- Knockdown models (e.g., siRNA for acyl-CoA dehydrogenases) to identify rate-limiting enzymes .

- Cluster analysis of enzyme kinetics data to resolve competing pathways .

Q. How can computational modeling predict the interactions of this compound with lipid bilayers or protein targets?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model bilayer insertion behavior. Docking studies (AutoDock, Schrödinger) predict binding modes with proteins like fatty acid-binding proteins (FABPs). Validation requires mutagenesis (e.g., alanine scanning) to confirm critical residues .

Q. Methodological Considerations

Q. What statistical frameworks are appropriate for clustered data in dose-response studies?

Mixed-effects models account for nested observations (e.g., repeated measures across cell lines). For non-linear responses, Bayesian hierarchical models or generalized estimating equations (GEEs) minimize Type I errors .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Follow journal guidelines for experimental sections:

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-phenylhexanoic acid |

InChI |

InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14) |

InChI Key |

FAKRRHVLIIJNGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.